molecular formula C10H14N2O B2634388 3,5-Dimethyl-1-(2-methylallyl)-1H-pyrazole-4-carbaldehyde CAS No. 1004365-13-2

3,5-Dimethyl-1-(2-methylallyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B2634388
CAS No.: 1004365-13-2
M. Wt: 178.235
InChI Key: BENSAAFMOSMIHX-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-(2-methylallyl)-1H-pyrazole-4-carbaldehyde is a heterocyclic organic compound belonging to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

3,5-Dimethyl-1-(2-methylallyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-1-(2-methylallyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 3,5-dimethylpyrazole with an appropriate aldehyde under controlled conditions. One common method includes the use of a base such as potassium hydroxide (KOH) in a solvent like dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethyl-1-(2-methylallyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents such as halogens or nitro compounds under acidic or basic conditions.

Major Products Formed:

    Oxidation: 3,5-Dimethyl-1-(2-methylallyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 3,5-Dimethyl-1-(2-methylallyl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-(2-methylallyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The pyrazole ring can interact with various biological receptors, influencing signaling pathways and cellular responses .

Comparison with Similar Compounds

    3,5-Dimethyl-1H-pyrazole-4-carbaldehyde: Lacks the 2-methylallyl group, resulting in different chemical properties and reactivity.

    1-(2-Methylallyl)-1H-pyrazole-4-carbaldehyde: Lacks the 3,5-dimethyl groups, affecting its steric and electronic characteristics.

Uniqueness: 3,5-Dimethyl-1-(2-methylallyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of both the 3,5-dimethyl groups and the 2-methylallyl group, which confer distinct steric and electronic properties

Properties

IUPAC Name

3,5-dimethyl-1-(2-methylprop-2-enyl)pyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-7(2)5-12-9(4)10(6-13)8(3)11-12/h6H,1,5H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENSAAFMOSMIHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=C)C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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